molecular formula C22H21ClN6O2S B6483071 4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014048-43-1

4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6483071
CAS No.: 1014048-43-1
M. Wt: 469.0 g/mol
InChI Key: XPZVGBVXCILBMV-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN6O2S and its molecular weight is 469.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.1135228 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-13-12-21(25-26-22)24-18-6-8-19(9-7-18)28-32(30,31)20-10-4-17(23)5-11-20/h4-13,28H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZVGBVXCILBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound classified as a pyrazole derivative. Its structure features several functional groups that contribute to its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN6O2SC_{22}H_{21}ClN_{6}O_{2}S, with a molecular weight of 469.0 g/mol. The compound's structure includes:

  • A 4-chloro substituent on a benzamide moiety.
  • An amino group linking to a pyridazine ring.
  • A 3,4,5-trimethyl-1H-pyrazole substituent.

These structural features are essential for its biological interactions and efficacy.

PropertyValue
Molecular FormulaC22H21ClN6O2SC_{22}H_{21}ClN_{6}O_{2}S
Molecular Weight469.0 g/mol
CAS Number1014048-43-1

Antiparasitic Activity

One of the key areas of research for this compound is its antiparasitic activity , particularly against Leishmania parasites. Studies have shown that it inhibits specific enzymes crucial for the survival of these parasites, showcasing its potential as a therapeutic agent against leishmaniasis. For instance, in vitro assays demonstrated significant inhibition of enzyme activity associated with Leishmania species, indicating a promising avenue for drug development aimed at treating parasitic infections .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial metabolic pathways through enzyme inhibition. In particular, compounds structurally similar to this compound have shown varying degrees of antibacterial efficacy .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzyme sites within target organisms. This binding inhibits enzyme function, which in turn affects metabolic pathways critical for the organism's survival. Understanding these interactions is crucial for optimizing the pharmacological profiles of such compounds .

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action of this compound:

  • Antileishmanial Efficacy : A study highlighted the compound's effectiveness in inhibiting Leishmania enzymes, leading to reduced parasite viability in vitro .
  • Antibacterial Activity : Another investigation assessed its antibacterial properties using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli, revealing notable inhibitory effects .
  • Structure-Activity Relationship (SAR) : Research into similar compounds indicated that modifications in substituents significantly alter biological activity, emphasizing the importance of specific functional groups in enhancing efficacy .

Scientific Research Applications

Antiparasitic Properties

One of the most notable applications of this compound is its antileishmanial activity . Research indicates that it effectively inhibits specific enzymes associated with the Leishmania parasite, suggesting potential as a therapeutic agent against leishmaniasis.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes that play crucial roles in metabolic pathways. Studies have demonstrated its ability to bind to enzyme active sites, thereby modulating their activity and impacting cellular functions in target organisms.

Drug Development

4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide serves as a lead compound in drug discovery programs aimed at developing new treatments for parasitic infections. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for optimizing pharmacological profiles. The compound's interactions with biological targets have been extensively studied to elucidate how it affects metabolic pathways in parasites and other organisms.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

  • In Vitro Studies : Laboratory experiments demonstrated significant inhibition of Leishmania growth at low micromolar concentrations.
  • Mechanistic Insights : Detailed biochemical assays revealed specific enzyme targets that were inhibited by the compound, providing insights into its mode of action.

These findings underscore the compound's potential as a therapeutic agent and highlight avenues for further research into its efficacy against other parasitic diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.